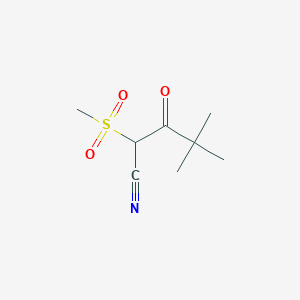![molecular formula C11H19N3 B13306930 4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)
4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine N-oxides, while reduction can produce partially saturated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA_A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . This can result in sedative or anxiolytic effects. The compound may also inhibit enzymes like proton pumps or aromatase, affecting gastric acid secretion or estrogen synthesis, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different structural features.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This makes it a valuable compound for developing new therapeutic agents with targeted effects .
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
4-butyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H19N3/c1-3-4-6-11(2)10-9(5-7-14-11)12-8-13-10/h8,14H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SERUJJDMDLQDMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C2=C(CCN1)NC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)



![[2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)




![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)

![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)

